Cas no 425375-05-9 (N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide)

N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide is a specialized sulfonamide derivative featuring a cyclohexadienone moiety fused with a naphthalene sulfonamide group. This compound exhibits unique structural properties, making it valuable in organic synthesis and pharmaceutical research. Its conjugated system and electron-withdrawing sulfonamide group enhance reactivity, particularly in nucleophilic addition and cyclization reactions. The cyclohexadienone core offers potential for further functionalization, enabling the development of complex heterocyclic frameworks. This compound is particularly useful in the study of enzyme inhibition and as a precursor for bioactive molecules. Its stability and well-defined reactivity profile make it a reliable intermediate for advanced chemical applications.
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide structure
425375-05-9 structure
Product name:N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide
CAS No:425375-05-9
MF:C16H11NO3S
Molecular Weight:297.328442811966
CID:6123349
PubChem ID:874828

N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide
    • 2-Naphthalenesulfonamide, N-(4-oxo-2,5-cyclohexadien-1-ylidene)-
    • BIM-0017955.P001
    • F0808-1802
    • CBMicro_018085
    • CCG-14327
    • 425375-05-9
    • AKOS024600337
    • インチ: 1S/C16H11NO3S/c18-15-8-6-14(7-9-15)17-21(19,20)16-10-5-12-3-1-2-4-13(12)11-16/h1-11H
    • InChIKey: FJQZYLIBGFSHMS-UHFFFAOYSA-N
    • SMILES: C1=C2C(C=CC=C2)=CC=C1S(/N=C1\C=CC(=O)C=C\1)(=O)=O

計算された属性

  • 精确分子量: 297.04596439g/mol
  • 同位素质量: 297.04596439g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 592
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72Ų
  • XLogP3: 1.4

じっけんとくせい

  • 密度みつど: 1.31±0.1 g/cm3(Predicted)
  • Boiling Point: 507.8±53.0 °C(Predicted)
  • 酸度系数(pKa): -7.87±0.20(Predicted)

N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0808-1802-30mg
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide
425375-05-9 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0808-1802-10μmol
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide
425375-05-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0808-1802-5mg
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide
425375-05-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0808-1802-4mg
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide
425375-05-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0808-1802-5μmol
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide
425375-05-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0808-1802-50mg
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide
425375-05-9 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0808-1802-20μmol
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide
425375-05-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0808-1802-15mg
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide
425375-05-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0808-1802-3mg
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide
425375-05-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0808-1802-40mg
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide
425375-05-9 90%+
40mg
$140.0 2023-05-17

N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide 関連文献

N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamideに関する追加情報

N-(4-Oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide: A Comprehensive Overview

The compound with CAS No. 425375-05-9, known as N-(4-Oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a naphthalene sulfonamide group with a cyclohexadienone moiety. The naphthalene core provides aromatic stability, while the cyclohexadienone ring introduces conjugation and potential for electronic modulation. Recent studies have highlighted its potential applications in drug design, optoelectronic materials, and advanced chemical sensors.

One of the key features of this compound is its ability to undergo various photochemical and electrochemical transformations. Researchers have explored its use as a building block for constructing supramolecular assemblies, which are critical in the development of functional materials. For instance, the sulfonamide group in the molecule has been shown to facilitate hydrogen bonding interactions, making it an ideal candidate for designing self-assembled monolayers (SAMs). These SAMs have applications in biosensing and nanotechnology, where precise control over surface properties is essential.

Recent advancements in computational chemistry have provided deeper insights into the electronic properties of N-(4-Oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide. Quantum mechanical calculations reveal that the molecule exhibits a high degree of conjugation across its aromatic systems, which enhances its electron transport capabilities. This property makes it a promising candidate for use in organic field-effect transistors (OFETs) and photovoltaic devices. Experimental studies have confirmed these theoretical predictions, with devices incorporating this compound showing improved charge carrier mobility and stability under operational conditions.

In addition to its electronic properties, this compound has also been investigated for its biological activity. Preliminary assays indicate that it may possess anti-inflammatory and antioxidant properties, suggesting potential applications in pharmaceutical research. The cyclohexadienone ring is particularly interesting due to its ability to act as a Michael acceptor, facilitating reactions with nucleophiles under mild conditions. This reactivity opens up new avenues for drug design, where selective targeting of biological pathways is crucial.

The synthesis of N-(4-Oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the naphthalene sulfonamide intermediate and subsequent coupling with the cyclohexadienone derivative. Recent optimizations have focused on improving yield and purity, making this compound more accessible for large-scale applications.

Looking ahead, the versatility of this compound positions it as a valuable tool in both academic research and industrial applications. Its unique combination of electronic properties, reactivity, and structural flexibility makes it an attractive candidate for diverse fields ranging from materials science to pharmacology. As research continues to uncover new aspects of its behavior, we can expect even more innovative uses for this remarkable molecule.

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